molecular formula C24H27N3O3 B11155079 6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11155079
M. Wt: 405.5 g/mol
InChI Key: HIIRRRGWDQXUEH-UHFFFAOYSA-N
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Description

6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrazole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

6-[5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-7-methyl-4-propylchromen-2-one

InChI

InChI=1S/C24H27N3O3/c1-5-6-16-12-21(28)30-20-11-14(2)22(24(29)23(16)20)19-13-18(25-26-19)15-7-9-17(10-8-15)27(3)4/h7-12,18,25,29H,5-6,13H2,1-4H3

InChI Key

HIIRRRGWDQXUEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)C3=NNC(C3)C4=CC=C(C=C4)N(C)C)O

Origin of Product

United States

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